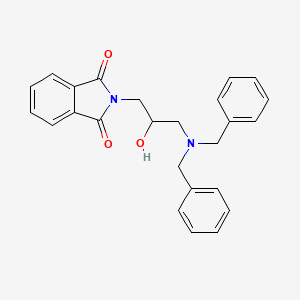

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione

Description

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione is a synthetic compound featuring an isoindoline-1,3-dione core substituted at the 2-position with a 2-hydroxypropyl chain. The 3-position of the propyl group is further modified with a dibenzylamino moiety. This structure combines the electron-deficient isoindoline-dione system with a polar hydroxy group and lipophilic dibenzylamine, making it a candidate for diverse biological interactions, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-[3-(dibenzylamino)-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-21(18-27-24(29)22-13-7-8-14-23(22)25(27)30)17-26(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,21,28H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDKUZJHURDGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C(=O)C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146582 | |

| Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-33-4 | |

| Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Overview and Synthetic Challenges

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione (CAS: 170799-33-4) is a phthalimide derivative characterized by a central isoindoline-1,3-dione core substituted with a 2-hydroxypropyl chain and a dibenzylamino group. The compound’s molecular formula is $$ \text{C}{25}\text{H}{24}\text{N}2\text{O}3 $$, with a molecular weight of 400.47 g/mol. Key synthetic challenges include:

- Regioselectivity : Ensuring precise attachment of the dibenzylamino and hydroxy groups to the propyl chain.

- Stereochemical Control : Managing the configuration at the chiral center of the 2-hydroxypropyl moiety.

- Functional Group Compatibility : Avoiding side reactions during phthalimide formation or deprotection steps.

Synthetic Routes and Methodologies

Epoxide Ring-Opening Strategy

A widely applicable method involves the ring-opening of epoxide intermediates with dibenzylamine. This approach leverages the reactivity of glycidyl phthalimide derivatives, as demonstrated in analogous syntheses.

Synthesis of (S)-2-(Oxiran-2-ylmethyl)Isoindoline-1,3-Dione

The Mitsunobu reaction is employed to prepare enantiomerically pure epoxide-phthalimide intermediates. For example, reacting (S)-glycidol with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in 80% yield with 99% enantiomeric excess.

Dibenzylamine-Mediated Epoxide Opening

The epoxide intermediate undergoes nucleophilic attack by dibenzylamine, typically in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–80°C). The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding the 2-hydroxypropyl-dibenzylamino-phthalimide product.

Representative Conditions :

Condensation with 3-Aminopiperidine-2,6-Dione Derivatives

Patented methodologies for isoindoline-1,3-dione synthesis highlight condensation reactions between phthalic acid derivatives and amine-containing substrates. Adapting these protocols, 3-amino-4-hydroxyphthalic acid can be condensed with dibenzylamino-propanol derivatives under acidic conditions.

Stepwise Condensation Protocol

- Protection of Carboxylic Acids : Methyl ester protection of phthalic acid using dimethyl sulfate in methanol.

- Nitration and Reduction : Introduction of amino groups via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl).

- Coupling with Dibenzylamino-Propanol : Reaction of 3-amino-4-hydroxyphthalic acid with 3-(dibenzylamino)-1,2-propanediol in acetic acid at 120°C for 6 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methyl Ester Formation | Dimethyl sulfate, MeOH | 95% |

| Nitration | HNO₃/H₂SO₄, 0°C | 85% |

| Reduction | Fe, HCl, MeOH | 78% |

| Condensation | Acetic acid, 120°C | 65% |

Reaction Mechanism Elucidation

Mitsunobu Reaction Dynamics

The Mitsunobu reaction proceeds through a redox mechanism where triphenylphosphine reduces diethyl azodicarboxylate (DEAD), generating a phosphine oxide and activating the alcohol for nucleophilic displacement. In the synthesis of epoxide-phthalimide intermediates, this facilitates the stereospecific coupling of glycidol and phthalimide.

Optimization and Scalability

Solvent and Temperature Effects

- Solvent : THF outperforms DMF in epoxide ring-opening reactions, minimizing side product formation.

- Temperature : Reactions above 60°C accelerate epoxide opening but risk racemization.

Analytical Characterization

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, particularly proteasome inhibitors and kinase modulators. Its dibenzylamino group enhances lipid solubility, facilitating blood-brain barrier penetration.

Chemical Reactions Analysis

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and organic materials.

Industry: The compound is used in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Substituents on the Amino Group

- Target Compound: Contains a dibenzylamino group, which enhances lipophilicity and steric bulk compared to mono-benzyl analogs.

- Analog 1: 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (, Compound 5) Substituted with a 2-methoxybenzyl group, introducing electron-donating methoxy substituents that may alter π-π stacking or hydrogen bonding .

Hydroxypropyl Chain Modifications

- Analog 3: 2-(4-(Benzylamino)-3-hydroxybutyl)isoindoline-1,3-dione (, Compound 9) Extends the hydroxyalkyl chain to 4-position, altering spatial orientation and flexibility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* |

|---|---|---|---|

| Target Compound | ~450 | 3.5 | <0.1 |

| 2-(2-Methoxybenzylamino) Analog | 395.4 | 2.8 | 0.5 |

| 2-(2,4-Dichlorobenzylamino) Analog | 429.3 | 4.1 | <0.1 |

*Estimated using computational tools (e.g., SwissADME). The dibenzylamino group in the target compound increases hydrophobicity (higher logP) compared to methoxy-substituted analogs .

Key Findings and Implications

Structural Flexibility: Minor changes in benzyl substituents (e.g., methoxy, chloro) significantly alter logP and bioactivity.

Synthetic Accessibility: Epoxide ring-opening is a versatile method for introducing diverse aminoalkyl chains.

Biological Potential: The target compound’s dibenzylamino-hydroxypropyl motif may optimize dual hydrophobicity and hydrogen bonding for CNS-targeted applications.

Biological Activity

The compound 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione , also known by its CAS number 170799-33-4, is a derivative of isoindoline-1,3-dione. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in neurodegenerative diseases and as inhibitors of cholinesterases. This article will delve into the biological activity of this specific compound, presenting research findings, case studies, and relevant data tables.

- Molecular Formula : C25H24N2O

- Molecular Weight : 396.47 g/mol

- Predicted Boiling Point : 572.8 ± 50.0 °C

These properties suggest a complex structure that may influence its biological interactions.

Cholinesterase Inhibition

Research has shown that isoindoline derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative conditions like Alzheimer’s disease. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function.

Inhibitory Potency

The compound's activity as an AChE inhibitor has been evaluated in various studies:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione | TBD | TBD |

| Other Isoindoline Derivatives | 0.9 - 19.5 | Variable |

The exact IC50 values for this specific compound are yet to be determined (TBD), but related derivatives have shown promising results with IC50 values ranging from 0.9 to 19.5 μM for AChE inhibition .

Anti-inflammatory and Antibacterial Effects

In addition to cholinesterase inhibition, isoindoline derivatives are noted for their anti-inflammatory and antibacterial properties. These effects are particularly relevant in the context of treating infections and inflammatory diseases.

Case Study: Novel Derivatives

A series of novel isoindoline derivatives were synthesized and evaluated for their biological activities:

- Study Findings : Compounds showed moderate to significant antibacterial activity against various bacterial strains.

- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of isoindoline derivatives has been highlighted in several studies focusing on their ability to prevent neuronal cell death:

- Mechanism of Action : These compounds may exert protective effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

- Research Implications : This suggests potential therapeutic applications in treating neurodegenerative diseases beyond just cholinesterase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.